molecular formula C11H15F3N2O B12848037 (3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one

Cat. No.: B12848037
M. Wt: 248.24 g/mol
InChI Key: CTJCKCGHCLWJMP-NQMVMOMDSA-N
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Description

This compound (CAS: 1190437-08-1) is a tricyclic heterocycle featuring a decahydrobenzo[d]pyrrolo[1,2-a]imidazol-1-one core with a stereospecific trifluoromethyl (-CF₃) group at the 3a position. Its molecular formula is C₁₁H₁₅F₃N₂O, with a molecular weight of 248.24 g/mol . The fully saturated decahydro scaffold confers rigidity, while the electron-withdrawing CF₃ group enhances metabolic stability and influences electronic interactions, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C11H15F3N2O

Molecular Weight

248.24 g/mol

IUPAC Name

(3aR,4aR,8aR)-3a-(trifluoromethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C11H15F3N2O/c12-11(13,14)10-6-5-9(17)16(10)8-4-2-1-3-7(8)15-10/h7-8,15H,1-6H2/t7-,8-,10-/m1/s1

InChI Key

CTJCKCGHCLWJMP-NQMVMOMDSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)N[C@]3(N2C(=O)CC3)C(F)(F)F

Canonical SMILES

C1CCC2C(C1)NC3(N2C(=O)CC3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one typically involves the use of advanced organic synthesis techniques. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the compound produced .

Chemical Reactions Analysis

Types of Reactions

(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethyl vs. Phenyl vs. Methyl

Key analogs differ in substituents at the 3a position, significantly altering physicochemical and biological properties:

Compound Name Substituent Hydrogenation State Molecular Formula Molecular Weight (g/mol) Biological Activity
(3aR,4aR,8aR)-3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one CF₃ Decahydro C₁₁H₁₅F₃N₂O 248.24 Not reported
3a-Phenyl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one Phenyl Tetrahydro C₁₇H₁₇N₂O* ~265.33 Plant-growth regulation
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]imidazol-1-one Methyl Decahydro C₁₀H₁₆N₂O 194.27 Not reported

Analysis :

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability due to strong electron-withdrawing effects. May improve binding to hydrophobic pockets in biological targets .
  • The tetrahydro scaffold (partial saturation) increases conformational flexibility compared to decahydro systems, possibly enhancing interaction with plant-growth receptors .
Hydrogenation State: Decahydro vs. Tetrahydro vs. Dihydro

Saturation levels critically impact molecular rigidity and bioactivity:

  • Tetrahydro Systems (e.g., 3a-phenyl analog ): Partial unsaturation introduces planar regions, facilitating interactions with aromatic residues in enzymes or receptors.
  • Dihydro Systems (e.g., 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles ): Higher reactivity due to conjugated double bonds; used as intermediates for quaternary salts with antibacterial/antifungal activity .

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